Propionylpromazine

Description

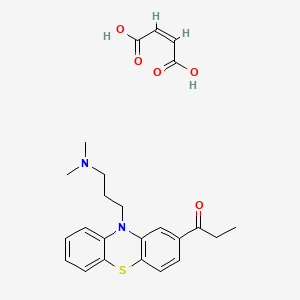

Structure

3D Structure

Properties

CAS No. |

25333-83-9 |

|---|---|

Molecular Formula |

C20H24N2OS |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one |

InChI |

InChI=1S/C20H24N2OS/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20/h5-6,8-11,14H,4,7,12-13H2,1-3H3 |

InChI Key |

ZQTVCQIJTREKSP-UHFFFAOYSA-N |

Isomeric SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O |

Related CAS |

14796-43-1 (phosphate) 7681-67-6 (hydrochloride) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Propionylpromazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionylpromazine is a phenothiazine derivative with antipsychotic and sedative properties. This technical guide provides a comprehensive overview of its synthesis, characterization, and mechanism of action, with a focus on providing detailed experimental protocols and data for research and development purposes. The synthesis involves a two-step process: the acylation of phenothiazine followed by N-alkylation. Characterization is detailed through spectroscopic methods, including mass spectrometry, and relevant physical properties are presented. The primary mechanism of action, antagonism of dopamine D2 and serotonin 5-HT2A receptors, is also discussed, with visual representations of the associated signaling pathways.

Introduction

This compound, chemically known as 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one, is a member of the phenothiazine class of drugs.[1] These compounds are widely recognized for their neuroleptic activities. This compound is utilized in veterinary medicine as a tranquilizer.[2] Its pharmacological effects are primarily attributed to its ability to antagonize various neurotransmitter receptors in the central nervous system. A thorough understanding of its synthesis and characterization is crucial for quality control, new analog development, and further pharmacological studies.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the phenothiazine core structure. The general approach involves the introduction of the propionyl group at the 2-position of the phenothiazine ring, followed by the addition of the dimethylaminopropyl side chain at the nitrogen atom of the central ring.

Synthesis Workflow

The synthesis can be logically divided into two main stages: Friedel-Crafts acylation and N-alkylation.

Caption: Synthesis workflow for this compound.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of Phenothiazine to form 2-Propionylphenothiazine

This step involves the electrophilic substitution of a propionyl group onto the phenothiazine ring.

-

Materials:

-

Phenothiazine

-

Propionyl chloride[3]

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (10% aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask, suspend phenothiazine and anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the mixture in an ice bath with stirring.

-

Slowly add propionyl chloride dropwise to the cooled suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-propionylphenothiazine.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 2: N-Alkylation of 2-Propionylphenothiazine to form this compound

This step introduces the dimethylaminopropyl side chain to the nitrogen of the phenothiazine ring.

-

Materials:

-

2-Propionylphenothiazine

-

3-Dimethylaminopropyl chloride hydrochloride

-

Sodium amide (NaNH₂) or another strong base

-

Toluene or xylene (anhydrous)

-

Ammonium chloride (saturated aqueous solution)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-propionylphenothiazine in anhydrous toluene.

-

Add sodium amide in portions with stirring under a nitrogen atmosphere.

-

Heat the mixture to reflux for 1-2 hours to form the sodium salt of the phenothiazine.

-

Add 3-dimethylaminopropyl chloride hydrochloride to the reaction mixture and continue to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography. The free base can be converted to the hydrochloride or maleate salt for improved stability and solubility.[4]

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value |

| Chemical Formula | C₂₀H₂₄N₂OS |

| Molar Mass | 340.48 g/mol [1] |

| Melting Point (HCl) | 201-206 °C |

| Appearance | Slightly yellow crystalline powder |

Spectroscopic Data

Mass Spectrometry (MS):

Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of this compound.

-

Expected Molecular Ion (M+) : m/z 340.16

-

Key Fragmentation Peaks : The fragmentation pattern of phenothiazine derivatives is often characterized by the cleavage of the side chain. For this compound, characteristic fragments would arise from the loss of the dimethylaminopropyl side chain and subsequent rearrangements. MS/MS analysis of the parent molecule can reveal fragments with m/z values of 296, 268, and 240, corresponding to cleavages along the dimethylaminopropyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific experimental spectra for this compound are not widely published, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the structure and data from similar phenothiazine derivatives.

-

¹H NMR :

-

Aromatic protons of the phenothiazine ring are expected to appear in the range of δ 6.8-7.8 ppm.

-

The methylene protons of the propionyl group will likely appear as a quartet around δ 2.8-3.2 ppm, and the methyl protons as a triplet around δ 1.1-1.3 ppm.

-

The protons of the dimethylaminopropyl side chain will be visible as multiplets in the aliphatic region (δ 1.5-4.0 ppm), with the N-methyl protons appearing as a singlet around δ 2.2-2.5 ppm.

-

-

¹³C NMR :

-

The carbonyl carbon of the propionyl group is expected to resonate around δ 198-202 ppm.

-

Aromatic carbons will appear in the region of δ 115-150 ppm.

-

The aliphatic carbons of the side chain and propionyl group will be found in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule.

-

Expected Characteristic Absorptions :

-

C=O stretch (ketone): A strong absorption band is expected around 1670-1690 cm⁻¹.

-

C-N stretch: Bands in the region of 1250-1350 cm⁻¹.

-

C-S stretch: Absorptions around 600-800 cm⁻¹.

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

-

Mechanism of Action and Signaling Pathways

This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system.

Dopamine D2 Receptor Antagonism

Blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for the antipsychotic effects of phenothiazines. This antagonism disrupts the normal signaling cascade initiated by dopamine.

Caption: Dopamine D2 receptor signaling pathway antagonism.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of 5-HT2A receptors, particularly in the prefrontal cortex, is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia and to reduce the likelihood of extrapyramidal side effects.

Caption: Serotonin 5-HT2A receptor signaling antagonism.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a standard, publicly available, detailed experimental protocol is not readily found, the outlined procedures for Friedel-Crafts acylation and N-alkylation of the phenothiazine core provide a robust framework for its synthesis. The provided characterization data and an understanding of its mechanism of action are essential for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further research to publish detailed spectroscopic data and optimize synthetic yields would be a valuable contribution to the scientific community.

References

In Vitro Effects of Propionylpromazine on Neuronal Cells: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the in vitro effects of propionylpromazine on neuronal cells is markedly limited in publicly available scientific literature. This guide, therefore, synthesizes information from studies on closely related phenothiazine compounds, such as promazine and chlorpromazine, and the known neurobiological effects of the propionyl moiety to provide a foundational framework for future research. The experimental protocols and signaling pathways presented herein are proposed models for investigating this compound's neuronal effects and should be adapted and validated experimentally.

Introduction

This compound is a phenothiazine derivative that has been used in veterinary medicine as a neuroleptic agent.[1] While its clinical effects are documented, a comprehensive understanding of its direct impact on neuronal cells at a molecular and cellular level is lacking. Phenothiazines, as a class, are known to exert a range of effects on the central nervous system, primarily through the antagonism of dopamine receptors. However, they also interact with various other receptors and cellular pathways, leading to a complex pharmacological profile.[2] This guide aims to provide researchers, scientists, and drug development professionals with a technical overview of potential in vitro effects of this compound on neuronal cells, drawing parallels from related compounds and outlining robust methodologies for its investigation.

Potential In Vitro Effects on Neuronal Cells

Based on the known actions of related phenothiazines like chlorpromazine, the in vitro effects of this compound on neuronal cells could be multifaceted, exhibiting a dose-dependent biphasic nature.[3]

Cytotoxicity and Cell Viability

At higher concentrations, this compound may induce cytotoxicity in neuronal cell cultures. This could manifest as a reduction in cell proliferation and viability. In contrast, at lower, clinically relevant concentrations, it might not significantly impact, or could even offer protection against certain neurotoxic insults, a phenomenon observed with chlorpromazine.[3][4]

Table 1: Hypothetical Dose-Dependent Effects of this compound on Neuronal Cell Viability

| Concentration Range | Predicted Effect on Cell Viability | Potential Mechanism |

| Low (e.g., 1-10 µM) | No significant effect or potential neuroprotection | Receptor modulation, anti-apoptotic signaling |

| High (e.g., >50 µM) | Decreased cell viability, cytotoxicity | Mitochondrial dysfunction, oxidative stress, membrane disruption |

Apoptosis

This compound could influence apoptotic pathways in neuronal cells. Studies on chlorpromazine have shown that it can protect against apoptosis induced by certain stimuli by modulating the expression of key apoptotic regulators like Bcl-2 and Bax and inhibiting the activation of caspase-3. It is plausible that this compound shares these anti-apoptotic properties at specific concentrations.

Oxidative Stress

Oxidative stress is a common mechanism of drug-induced neurotoxicity. Phenothiazines have been shown to have antioxidant properties, which could be neuroprotective. Conversely, at high concentrations or under specific metabolic conditions, they could also contribute to the generation of reactive oxygen species (ROS), leading to oxidative damage. The propionyl moiety itself can influence cellular metabolism, and its effects on neuronal redox status in the context of the larger this compound molecule warrant investigation.

Neuronal Differentiation and Function

The influence of this compound on neuronal differentiation and function is another critical area for investigation. Propionic acid, a related compound, has been shown to affect neural stem cell differentiation, promoting astrogliosis at high concentrations. It also has demonstrated neuroprotective and neuroregenerative effects in certain contexts. Therefore, this compound might modulate neurite outgrowth, synaptic protein expression, and overall neuronal maturation.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the in vitro effects of this compound on neuronal cells.

Cell Culture

-

Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or rat pheochromocytoma cells (PC12) are suitable initial models. For more physiologically relevant data, primary neuronal cultures from rodent cortex or hippocampus can be utilized.

-

Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM/F12 for cell lines, Neurobasal medium for primary neurons) supplemented with fetal bovine serum (for cell lines) or B-27 supplement (for primary neurons), L-glutamine, and penicillin-streptomycin. Cultures should be maintained at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assays

-

MTT Assay: To assess metabolic activity as an indicator of cell viability.

-

Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

LDH Assay: To measure lactate dehydrogenase release as an indicator of membrane damage.

-

Culture and treat cells as described for the MTT assay.

-

Collect the culture supernatant at the end of the treatment period.

-

Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells via flow cytometry.

-

Culture and treat cells with this compound.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry.

-

-

Caspase-3 Activity Assay:

-

Prepare cell lysates from treated and untreated cells.

-

Use a fluorometric or colorimetric caspase-3 assay kit to measure the activity of cleaved caspase-3, a key executioner caspase in apoptosis.

-

Oxidative Stress Assays

-

ROS Measurement:

-

Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Load the cells with DCFH-DA and then treat with this compound.

-

Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS, using a fluorescence microplate reader or flow cytometer.

-

Visualization of Pathways and Workflows

Proposed Signaling Pathway for this compound-Induced Neurotoxicity

Caption: Hypothetical pathway of this compound-induced neurotoxicity at high concentrations.

Experimental Workflow for Assessing Neurotoxicity

Caption: Workflow for the in vitro assessment of this compound neurotoxicity.

Proposed Anti-Apoptotic Signaling of this compound

Caption: A potential anti-apoptotic signaling pathway for this compound in neuronal cells.

Conclusion

While direct experimental evidence is currently lacking, the existing literature on related phenothiazines and the known biological activities of the propionyl group provide a solid foundation for investigating the in vitro effects of this compound on neuronal cells. The proposed experimental framework in this guide offers a comprehensive approach to characterizing its potential neurotoxic or neuroprotective properties. Such studies are crucial for a complete understanding of its pharmacological profile and for informing its potential applications and risks in both veterinary and potentially human medicine. Future research in this area will be invaluable for filling the current knowledge gap.

References

- 1. Propionate increases neuronal histone acetylation, but is metabolized oxidatively by glia. Relevance for propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple non-psychiatric effects of phenothiazines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlorpromazine Protects Against Apoptosis Induced by Exogenous Stimuli in the Developing Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical effects of chlorpromazine on mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Identification of Propionylpromazine Metabolites in Horses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of propionylpromazine metabolism in horses. This compound, a phenothiazine derivative, is used in veterinary medicine as a tranquilizer. Understanding its metabolic fate is crucial for drug development, ensuring animal welfare, and for regulatory purposes, including doping control in equine sports. This document details the identified metabolites, the analytical methodologies employed for their identification, and presents available pharmacokinetic data.

Identified Metabolites of this compound in Horses

Research into the biotransformation of this compound in horses has led to the identification of several key metabolites, primarily in urine. The metabolic pathways involve oxidation and hydroxylation. Notably, N-demethylated or sulphoxidated metabolites of the parent compound have not been observed in equine urine.[1][2]

Two primary studies have characterized the metabolites. One study identified 2-(1-hydroxypropyl)promazine, 2-(1-propenyl)promazine, and 7-hydroxythis compound.[1][2][3] Another study identified 2-(1-hydroxypropyl) promazine sulfoxide as the major metabolite.

The identified metabolites are summarized in the table below.

| Metabolite Name | Chemical Structure (if available) | Matrix | Reference |

| 2-(1-hydroxypropyl)promazine | Not provided in search results | Urine | |

| 2-(1-propenyl)promazine | Not provided in search results | Urine | |

| 7-hydroxythis compound | Not provided in search results | Urine | |

| 2-(1-hydroxypropyl) promazine sulfoxide | Not provided in search results | Urine |

Quantitative Data

Quantitative data on the metabolites of this compound in horses is limited in the available literature. However, pharmacokinetic data for the parent drug following intramuscular administration has been reported.

| Compound | Dose | Matrix | Cmax (Peak Concentration) | Tmax (Time to Peak Concentration) | Reference |

| This compound | 50 mg (IM) | Plasma | 5.2 µg/L | 30 minutes |

Experimental Protocols

The identification and analysis of this compound and its metabolites in horses have been accomplished using various analytical techniques. Below are detailed methodologies cited in the literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

-

Objective: To identify this compound metabolites in horse urine.

-

Sample Preparation:

-

Urine samples were subjected to enzymatic hydrolysis using β-glucuronidase/arylsulphatase to cleave conjugated metabolites.

-

-

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS) was used for the separation and identification of the metabolites.

-

-

Results:

-

This method successfully identified 2-(1-hydroxypropyl)promazine, 2-(1-propenyl)promazine, and 7-hydroxythis compound.

-

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) for Plasma Analysis

-

Objective: To determine the concentration of this compound in horse plasma.

-

Instrumentation:

-

A gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) was used.

-

-

Limit of Detection (LOD):

-

The lower limit of detection for this compound in plasma was 0.2 µg/L.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acepromazine and its Metabolites

While specific LC-MS/MS methods for this compound were not detailed in the provided results, methods for the related compound acepromazine can provide a relevant framework.

-

Objective: To identify and quantify acepromazine and its major metabolite, 2-(1-hydroxyethyl) promazine sulfoxide (HEPS), in horse serum.

-

Sample Preparation:

-

Aliquots of serum were spiked with an internal standard (chlorpromazine).

-

Proteins were precipitated, and the sample was refrigerated and centrifuged. The supernatant was used for analysis.

-

-

Instrumentation:

-

HPLC System: Surveyor® MS pump with Surveyor autosampler.

-

Column: 50 × 2.1 mm Hypersil® BDS C18.

-

Mass Spectrometer: Finnigan LCQ Deca XP Plus.

-

Ionization Mode: Positive Electrospray Ionization (ESI).

-

-

Results:

-

The method was able to detect acepromazine in horse serum for up to 2 hours post-administration and its metabolite for up to 6 hours.

-

The limit of detection (LOD) for acepromazine was 0.5 ng/mL, and the limit of quantification (LOQ) for its metabolite was 0.5 ng/mL.

-

Visualizations

Proposed Metabolic Pathway of this compound in Horses

The following diagram illustrates the proposed metabolic transformations of this compound in horses based on the identified metabolites.

Caption: Proposed metabolic pathways of this compound in horses.

General Experimental Workflow for Metabolite Identification

This diagram outlines a typical workflow for the identification of drug metabolites in biological samples from horses.

References

Unveiling the Antiemetic Potential of Propionylpromazine: A Technical Guide

An in-depth exploration of the pharmacological properties, mechanism of action, and preclinical evidence supporting propionylpromazine as an effective antiemetic agent.

Executive Summary

This compound, a phenothiazine derivative, has demonstrated notable antiemetic properties, primarily through its potent antagonism of dopamine D2 receptors within the central nervous system. This technical guide provides a comprehensive overview of the existing scientific literature on this compound's antiemetic effects, with a focus on its pharmacological profile, preclinical efficacy, and the experimental methodologies used for its evaluation. While specific receptor binding affinities (Ki values) for this compound are not extensively reported in publicly available literature, its antiemetic potency is estimated to be two to four times greater than that of chlorpromazine, a well-established antiemetic. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's potential as an antiemetic therapeutic.

Mechanism of Action

This compound exerts its antiemetic effects through a multi-receptor antagonism mechanism, characteristic of phenothiazine neuroleptics. The primary target is the dopamine D2 receptor located in the chemoreceptor trigger zone (CTZ) of the area postrema and the vomiting center in the medulla.

-

Dopamine D2 Receptor Antagonism: The CTZ is a crucial area for detecting emetic stimuli in the blood. Dopamine, acting on D2 receptors in the CTZ, is a key neurotransmitter in the emetic pathway. This compound competitively blocks these D2 receptors, thereby inhibiting the transmission of emetic signals to the vomiting center.[1][2] The structure-activity relationship of phenothiazines indicates that the substituent at the 2-position of the phenothiazine ring and the nature of the side chain are critical for their dopamine receptor blocking activity.[3][4]

-

Histamine H1 and Muscarinic M1 Receptor Antagonism: Like other phenothiazines, this compound is known to possess antihistaminic and anticholinergic properties by blocking H1 and M1 receptors, respectively.[2] Blockade of these receptors, particularly in the vestibular system and the solitary tract nucleus, can contribute to its antiemetic efficacy, especially in motion sickness.

The synergistic antagonism of these key receptors underscores the broad-spectrum antiemetic potential of this compound.

References

Propionylpromazine's Effects on the Central Nervous System: An In-Depth Technical Guide

Abstract

Propionylpromazine is a phenothiazine derivative with a notable profile of activity within the central nervous system (CNS). Primarily recognized for its sedative and tranquilizing properties, its therapeutic and adverse effects are underpinned by a complex interaction with multiple neurotransmitter receptor systems. This technical guide provides a detailed examination of the pharmacodynamic actions of this compound on the CNS, with a focus on its receptor binding profile, downstream signaling consequences, and CNS penetration. Methodologies for key experimental assessments are detailed, and critical signaling pathways and workflows are visualized to support further research and drug development efforts in this area.

Introduction

This compound is a phenothiazine neuroleptic agent that has been utilized in both human and veterinary medicine.[1] Structurally related to other phenothiazines such as chlorpromazine and promazine, it exerts its primary effects through the modulation of several key neurotransmitter systems in the central nervous system. While not predominantly used as an antipsychotic in contemporary medicine, its sedative and anxiolytic properties remain of clinical and research interest.[2][3] Understanding the intricate molecular interactions of this compound within the CNS is crucial for optimizing its therapeutic applications and mitigating potential adverse effects.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this compound's CNS effects. It consolidates available data on its receptor binding profile, presents key experimental protocols for its study, and visualizes the complex signaling pathways it modulates.

Central Nervous System Effects of this compound

The diverse effects of this compound on the CNS, ranging from sedation to the potential for extrapyramidal side effects, are a direct consequence of its interaction with a wide array of neurotransmitter receptors.

Mechanism of Action

This compound functions as an antagonist at several classes of G-protein coupled receptors (GPCRs) within the CNS. Its broad receptor-binding profile includes dopamine, serotonin, histamine, alpha-adrenergic, and muscarinic acetylcholine receptors. The sedative effects of this compound are largely attributed to its potent antagonism of the histamine H1 receptor.[4] Its antipsychotic potential, although not a primary clinical application, is thought to be mediated through the blockade of dopamine D2 and serotonin 5-HT2A receptors.

Receptor Binding Profile

| Receptor Target | This compound Activity | Chlorpromazine Ki (nM)[5] | Primary Downstream Signaling Pathway |

| Dopamine D1 | Antagonist | 73 | Gαs/olf coupling, activation of adenylyl cyclase |

| Dopamine D2 | Antagonist | 0.55 | Gαi/o coupling, inhibition of adenylyl cyclase |

| Dopamine D3 | Antagonist | 1.2 | Gαi/o coupling, inhibition of adenylyl cyclase |

| Dopamine D4 | Antagonist | 9.7 | Gαi/o coupling, inhibition of adenylyl cyclase |

| Serotonin 5-HT2A | Antagonist | - | Gαq/11 coupling, activation of phospholipase C |

| Serotonin 5-HT2C | Antagonist | - | Gαq/11 coupling, activation of phospholipase C |

| Histamine H1 | Antagonist | - | Gαq/11 coupling, activation of phospholipase C |

| α1-Adrenergic | Antagonist | - | Gαq/11 coupling, activation of phospholipase C |

| Muscarinic (M1-M5) | Antagonist | - | Gαq/11 (M1, M3, M5) or Gαi/o (M2, M4) coupling |

Pharmacodynamic Effects

The multi-receptor antagonism of this compound results in a range of pharmacodynamic effects:

-

Sedation and Anxiolysis: Primarily mediated by its potent histamine H1 receptor blockade.

-

Antipsychotic-like Effects: Attributed to the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The relatively weaker D2 antagonism compared to some other phenothiazines may contribute to a lower incidence of extrapyramidal side effects.

-

Extrapyramidal Symptoms (EPS): Potential for motor side effects such as dystonia, akathisia, and parkinsonism due to the blockade of D2 receptors in the nigrostriatal pathway.

-

Anticholinergic Effects: Blockade of muscarinic receptors can lead to dry mouth, blurred vision, and constipation.

-

Cardiovascular Effects: Antagonism of α1-adrenergic receptors can cause orthostatic hypotension.

Central Nervous System Penetration

The ability of a drug to exert its effects on the CNS is contingent upon its capacity to cross the blood-brain barrier (BBB). This compound, as a lipophilic molecule, is capable of entering the brain.

In Vivo Distribution Data

Studies in animal models have confirmed the penetration of this compound into the brain tissue. The following table summarizes quantitative data from a study in rats following intravenous administration.

| Time Post-Administration (hours) | This compound Concentration in Brain (µg/g) |

| 0.2 | 5.6 ± 1.3 |

| 0.5 | 5.4 ± 0.8 |

| 1.0 | 2.7 ± 0.4 |

| 2.0 | 0.6 ± 0.2 |

Key Experimental Protocols

The following sections detail standardized methodologies for investigating the CNS effects of compounds like this compound.

Radioligand Binding Assay

This in vitro technique is used to determine the affinity of a drug for a specific receptor.

Objective: To quantify the binding affinity (Ki) of a test compound (e.g., this compound) for a target receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue or cultured cells expressing the receptor of interest in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a radiolabeled ligand known to bind specifically to the target receptor, and varying concentrations of the unlabeled test compound.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.

-

Wash the filters with cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Microdialysis for Neurotransmitter Release

This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To assess the effect of this compound on the release of neurotransmitters (e.g., dopamine) in a specific brain region (e.g., the striatum).

Methodology:

-

Surgical Implantation:

-

Anesthetize the animal and stereotaxically implant a microdialysis guide cannula into the target brain region.

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

-

Sample Collection:

-

Collect dialysate samples at regular intervals before and after the administration of this compound.

-

-

Neurochemical Analysis:

-

Analyze the concentration of the neurotransmitter of interest in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the values before and after drug administration.

-

Assessment of Extrapyramidal Side Effects

Animal models are used to evaluate the potential of a drug to induce extrapyramidal symptoms.

Objective: To assess the propensity of this compound to induce catalepsy, a behavioral correlate of parkinsonism in rodents.

Methodology:

-

Bar Test for Catalepsy:

-

Administer the test compound (this compound) to the animals.

-

At specified time points after administration, place the animal's forepaws on a horizontal bar raised a few centimeters from the surface.

-

Measure the time it takes for the animal to remove both forepaws from the bar.

-

An increase in the descent latency is indicative of catalepsy.

-

-

Data Analysis:

-

Compare the descent latencies of the drug-treated group to a vehicle-treated control group.

-

Statistical analysis is performed to determine the significance of any observed differences.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways affected by this compound and a typical experimental workflow for its CNS characterization.

Caption: Signaling pathways antagonized by this compound.

Caption: Workflow for CNS drug characterization.

Conclusion

This compound exhibits a complex pharmacological profile within the central nervous system, characterized by its antagonism of multiple neurotransmitter receptors. Its sedative and tranquilizing effects are primarily driven by its potent blockade of histamine H1 receptors, while its interactions with dopamine and serotonin receptors contribute to its antipsychotic potential and the risk of extrapyramidal side effects. The ability of this compound to penetrate the blood-brain barrier allows for these direct effects on central neuronal signaling. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other centrally acting compounds, facilitating a deeper understanding of their mechanisms of action and informing the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative receptor pharmacology of antipsychotic drugs based on normalized binding affinity data and breadth of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Propionylpromazine Hydrochloride and Phosphate Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the physicochemical properties, stability, and relevant signaling pathways of propionylpromazine hydrochloride and this compound phosphate. The information is intended to assist researchers and drug development professionals in understanding the characteristics of these two salt forms of the phenothiazine neuroleptic, this compound.

Introduction to this compound and Salt Selection

This compound is a phenothiazine derivative used in veterinary medicine as a tranquilizer.[1] Like many pharmaceutical compounds, it is formulated as a salt to enhance its properties, such as solubility and stability. The choice of the salt form is a critical step in drug development, as it can significantly impact the drug's performance. The two common salt forms of this compound are the hydrochloride and the phosphate. This guide will delve into the available technical data for each.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound Salts

| Property | This compound Hydrochloride | This compound Phosphate |

| Molecular Formula | C₂₀H₂₄N₂OS • HCl[2] | C₂₀H₂₄N₂OS • H₃PO₄ |

| Molecular Weight | 376.9 g/mol [2] | 438.5 g/mol (calculated) |

| Appearance | A solid[2] | Data not available |

| Solubility | - DMF: 30 mg/mL[2]- DMSO: 30 mg/mL- Ethanol: 30 mg/mL- PBS (pH 7.2): 10 mg/mL | Data not available* |

| UV Maximum (λmax) | 243, 276 nm | Data not available |

*While specific quantitative data is unavailable, its use in aqueous injectable solutions suggests good water solubility.

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy throughout its shelf life.

This compound Hydrochloride

Studies on this compound hydrochloride have shown that it is susceptible to degradation, primarily through oxidation. The major degradation products are oxidation products of the parent molecule. To enhance its stability, antioxidants such as ascorbic acid have been used in formulations. Formulations are expected to be stable for 6 to 12 months when stored at temperatures between 5 and 40°C.

This compound Phosphate

Mechanism of Action and Signaling Pathways

This compound acts as an antagonist at multiple neurotransmitter receptors. Its primary mechanism of action involves the blockade of dopamine D2 receptors. Additionally, it exhibits antagonist activity at serotonin (5-HT), muscarinic acetylcholine, alpha-adrenergic, and histamine H1 receptors.

Dopamine D2 Receptor Signaling

This compound's antipsychotic effects are primarily attributed to its antagonism of dopamine D2 receptors. These receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Serotonin 5-HT2A Receptor Signaling

Antagonism of 5-HT2A receptors contributes to the sedative and anxiolytic effects of this compound. These receptors are coupled to Gq/11 proteins, which activate the phospholipase C (PLC) signaling cascade.

Histamine H1 and Muscarinic Receptor Signaling

The sedative effects of this compound are largely due to its antagonism of histamine H1 receptors. Like 5-HT2A receptors, H1 receptors are coupled to Gq/11 proteins and activate the PLC pathway. Similarly, antagonism of muscarinic acetylcholine receptors (subtypes M1, M3, and M5) also involves the Gq/11-PLC pathway and contributes to some of the side effects observed with phenothiazines.

Experimental Protocols

This section outlines general experimental methodologies for characterizing the properties of pharmaceutical salts, which would be applicable to a comparative study of this compound hydrochloride and phosphate.

Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance under various stress conditions.

Conclusion

The choice between this compound hydrochloride and phosphate salts for formulation development will depend on a variety of factors, including the desired physicochemical properties and the intended dosage form. The hydrochloride salt is better characterized in the public literature, with available data on its solubility and stability. Both salts share the same mechanism of action through the antagonism of multiple neurotransmitter receptors. Further studies are required to provide a direct and comprehensive comparison of the two salt forms to guide optimal formulation strategies.

References

Methodological & Application

Application Note: Quantitative Analysis of Propionylpromazine in Biological Matrices and Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry

Abstract

This application note presents a detailed protocol for the quantitative analysis of propionylpromazine, a phenothiazine derivative used as a tranquilizer, in various matrices using gas chromatography-mass spectrometry (GC-MS). The described methodology is applicable to researchers, scientists, and professionals in drug development and forensic toxicology for the reliable determination of this compound in plasma, urine, tissue samples, and pharmaceutical formulations. The protocol includes comprehensive steps for sample preparation, instrument parameters, and data analysis.

Introduction

This compound is a phenothiazine neuroleptic agent utilized in veterinary medicine for its sedative properties. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, residue analysis in food-producing animals, and in forensic investigations. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a robust analytical technique for the determination of this compound. This document provides a comprehensive guide to the GC-MS analysis of this compound, including sample extraction, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

1.1. Plasma or Serum Samples

A solid-phase extraction (SPE) method is recommended for the extraction of this compound from plasma or serum.

-

Materials:

-

C18 SPE cartridges (e.g., 500 mg, 3 mL)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.1 M Sodium hydroxide

-

Internal Standard (IS) solution (e.g., chlorpromazine-d6 in methanol, 1 µg/mL)

-

-

Protocol:

-

To 1 mL of plasma or serum, add 20 µL of the internal standard solution and vortex for 30 seconds.

-

Add 1 mL of 0.1 M sodium hydroxide and vortex for 30 seconds.

-

Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.

-

Dry the cartridge under vacuum or nitrogen for 5 minutes.

-

Elute the analyte with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

-

1.2. Urine Samples

For urine samples, enzymatic hydrolysis is often necessary to cleave conjugated metabolites.[1]

-

Materials:

-

β-glucuronidase/arylsulfatase enzyme solution

-

Acetate buffer (pH 5.0)

-

Materials for SPE as listed in section 1.1

-

-

Protocol:

-

To 2 mL of urine, add 1 mL of acetate buffer and 50 µL of β-glucuronidase/arylsulfatase solution.

-

Incubate the mixture at 37°C for 16 hours.

-

Allow the sample to cool to room temperature and proceed with the solid-phase extraction protocol as described in section 1.1, starting from step 1.

-

1.3. Tissue Samples

-

Materials:

-

Homogenizer

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Sodium chloride

-

Materials for SPE as listed in section 1.1

-

-

Protocol:

-

Weigh 1 g of homogenized tissue into a centrifuge tube.

-

Add 20 µL of the internal standard solution.

-

Add 5 mL of phosphate buffer and vortex thoroughly.

-

Add 10 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Add 1 g of sodium chloride to the supernatant, vortex, and centrifuge to facilitate phase separation.

-

Collect the upper acetonitrile layer and evaporate to a small volume (approx. 1 mL) under nitrogen.

-

Dilute the extract with 10 mL of water and proceed with the solid-phase extraction protocol as described in section 1.1, starting from step 4.

-

1.4. Pharmaceutical Formulations (e.g., Injectable Solutions)

-

Materials:

-

Methanol

-

Volumetric flasks

-

-

Protocol:

-

Accurately dilute the pharmaceutical formulation with methanol to obtain a theoretical this compound concentration within the calibration range (e.g., 1-1000 ng/mL).

-

Add the internal standard to the final diluted solution.

-

The sample is now ready for direct GC-MS analysis.

-

GC-MS Instrumentation and Parameters

The following parameters are provided as a guideline and may require optimization for individual instruments.

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Injector: Splitless mode, 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 250°C.

-

Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

-

-

MS Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode:

-

Full Scan: For qualitative analysis and confirmation of the fragmentation pattern. Mass range: m/z 50-450.

-

Selected Ion Monitoring (SIM): For quantitative analysis.

-

Data Analysis and Quantification

-

Mass Fragmentation of this compound: The molecular weight of this compound is 340.5 g/mol .[2] The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 340. Key fragment ions are anticipated from the cleavage of the side chain. Based on MS/MS data and the structure of related phenothiazines, the following ions are proposed for SIM mode.[2]

-

Calibration: Prepare a series of calibration standards in a blank matrix extract covering the expected concentration range of the samples.

-

Quantification: The concentration of this compound in the samples is determined by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

Data Presentation

Quantitative Data Summary

The following table summarizes typical validation parameters for the GC-MS analysis of phenothiazines in biological matrices. These values can be used as a reference for the expected performance of the this compound assay.

| Parameter | Matrix | Typical Value | Reference |

| Linearity Range | Plasma | 2-600 ng/mL | [3] |

| Limit of Detection (LOD) | Plasma | ~1 ng/mL | Inferred from[3] |

| Limit of Quantification (LOQ) | Plasma | 3.98-8.89 ng/mL | |

| Recovery | Plasma | 79-95% | |

| Intraday Precision (%RSD) | Plasma | < 7.07% | |

| Interday Precision (%RSD) | Plasma | < 8.80% |

Selected Ion Monitoring (SIM) Parameters

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound | 340 | 283 | 58 |

| Chlorpromazine-d6 (IS) | 324 | 248 | 92 |

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard of this compound in full scan mode to identify the most abundant and specific fragments.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Quantitation

References

- 1. fao.org [fao.org]

- 2. This compound | C20H24N2OS | CID 24352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development and validation of a gas chromatography/tandem mass spectrometry method for simultaneous quantitation of several antipsychotics in human plasma and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Propionylpromazine Dosage Calculation for Laboratory Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionylpromazine (PPZ) is a phenothiazine derivative used in veterinary medicine as a neuroleptic agent for tranquilization and as a pre-anesthetic. Its application in laboratory rats for research purposes requires careful dose calculation to achieve the desired physiological state without inducing adverse effects. This document provides detailed application notes and protocols for the dosage calculation and administration of this compound to laboratory rats, drawing upon available research and comparative data from the structurally similar compound, acepromazine.

Introduction

This compound, a phenothiazine neuroleptic, exerts its effects by depressing the central nervous system, leading to sedation, muscular relaxation, and a reduction in spontaneous activity.[1] While specific dosage guidelines for laboratory rats are limited in published literature, studies have reported its use for various experimental purposes. This document aims to consolidate the available information on this compound dosage in rats and provide protocols for its preparation and administration. Due to the limited data on this compound, dosage information for the closely related and widely used phenothiazine, acepromazine, is also presented as a comparative reference to guide dose selection.

Quantitative Data Summary

The following tables summarize the known dosages of this compound and comparative dosages of acepromazine in laboratory rats. It is crucial to note that the optimal dose of this compound may need to be determined empirically for specific experimental paradigms.

Table 1: Reported Dosages of this compound in Laboratory Rats

| Application/Study Purpose | Route of Administration | Dosage (mg/kg) | Species/Strain | Reference |

| Tissue Residue Analysis | Intravenous (IV) | 4 | Wistar | [2][3] |

| Endocrine Effects Study | Intraperitoneal (IP) | 1.5 (daily for 2 weeks) | Not Specified | [3] |

| Premedication (comparative) | Intramuscular (IM) | 0.5 | Rabbit | N/A |

Table 2: Comparative Dosages of Acepromazine in Laboratory Rats for Sedation and Pre-anesthesia

| Application | Route of Administration | Dosage (mg/kg) | Notes | Reference |

| Pre-anesthetic (with Ketamine/Xylazine) | IP, IM, Subcutaneous (SC) | 0.75 - 4 | Provides a good surgical plane of anesthesia at the upper end of the dose range. | [4] |

| Pre-anesthetic (with Ketamine/Xylazine) | IP, IM | 1.25 | Anesthetic cocktail component. | N/A |

| Sedation | IM, IP, SC | 2.5 | For light sedation. | N/A |

| Pre-anesthetic (with Ketamine) | IP | 1 - 2.5 | For prolonged restraint and minor surgical procedures. | |

| Pre-anesthetic (with Ketamine/Xylazine) | IP or SQ | 1 - 2 | May not produce surgical-plane anesthesia for major procedures. |

Experimental Protocols

This compound Solution Preparation

This compound is typically available as a hydrochloride or phosphate salt in an aqueous solution for injection, often at a 1% (10 mg/mL) concentration. If a different concentration is required, sterile dilution is necessary.

Materials:

-

This compound injectable solution (e.g., 10 mg/mL)

-

Sterile, pyrogen-free 0.9% NaCl (saline) or sterile water for injection

-

Sterile syringes and needles

-

Sterile, empty vials

-

70% ethanol or isopropanol wipes

Protocol:

-

Aseptically disinfect the rubber septum of the this compound vial and the sterile diluent vial with a 70% alcohol wipe.

-

Using a sterile syringe and needle, withdraw the required volume of this compound solution.

-

Transfer the this compound into a sterile, empty vial.

-

Using a new sterile syringe and needle, withdraw the calculated volume of sterile saline or water for injection.

-

Add the diluent to the vial containing the this compound to achieve the desired final concentration.

-

Gently swirl the vial to mix the solution.

-

Label the new vial with the drug name, final concentration, date of preparation, and expiration date (diluted drugs should typically be discarded after 30 days unless stability data indicates otherwise).

-

Store the diluted solution as recommended by the manufacturer, typically protected from light.

Dosage Calculation

The volume of the prepared this compound solution to be administered is calculated based on the rat's body weight and the desired dosage.

Formula:

Volume to inject (mL) = (Desired Dose (mg/kg) x Body Weight (kg)) / Concentration of Solution (mg/mL)

Example Calculation:

-

Desired Dose: 1.5 mg/kg

-

Rat Body Weight: 0.25 kg (250 g)

-

Concentration of Solution: 1 mg/mL (after dilution)

Volume to inject (mL) = (1.5 mg/kg * 0.25 kg) / 1 mg/mL = 0.375 mL

Administration Routes

The choice of administration route depends on the desired onset and duration of action, as well as the experimental requirements. Always use proper animal handling and restraint techniques.

-

Intravenous (IV): Provides the most rapid onset of action. The lateral tail veins are the most common injection sites in rats.

-

Intraperitoneal (IP): Offers a relatively rapid onset of action. Injections are typically given in the lower right quadrant of the abdomen to avoid the cecum.

-

Intramuscular (IM): Can be administered into the quadriceps or gluteal muscles. Use small needle gauges (e.g., 25-27G) to minimize tissue damage.

-

Subcutaneous (SC): Injections are given under the loose skin of the back or flank. This route provides the slowest absorption.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for phenothiazine tranquilizers and a typical experimental workflow for dose determination.

Caption: Mechanism of action of this compound.

Caption: Workflow for determining the optimal dosage.

Conclusion and Recommendations

The accurate calculation and administration of this compound are critical for the successful and ethical use of this compound in laboratory rats. Due to the limited availability of specific dosage guidelines for this compound in rats, researchers are encouraged to:

-

Conduct thorough literature reviews.

-

Utilize the provided comparative data for acepromazine as a starting point.

-

Perform pilot studies with a small number of animals to determine the optimal dose for their specific experimental conditions.

-

Closely monitor animals for the desired level of sedation and any potential adverse effects.

By following these protocols and recommendations, researchers can ensure the safe and effective use of this compound in their studies.

References

Application Notes and Protocols for Intravenous Administration of Propionylpromazine in Pigs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylpromazine is a phenothiazine derivative used in veterinary medicine as a neuroleptic agent for tranquilization and premedication before general anesthesia.[1][2] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system, leading to sedation and a reduction in spontaneous motor activity.[3] In swine, intravenous administration allows for a rapid onset of action, which can be particularly advantageous in clinical and research settings. These application notes provide a detailed protocol for the intravenous administration of this compound in pigs, including dosage information, experimental procedures, and relevant physiological considerations.

Data Presentation

The following table summarizes the recommended intravenous dosages for this compound and the closely related phenothiazine, acepromazine, in pigs. Due to limited specific data on intravenous this compound, information on acepromazine is provided for reference and comparative purposes.

| Drug | Dosage (mg/kg) | Route of Administration | Notes | Reference |

| This compound | 0.2 - 0.3 | Intravenous (IV) | Used for neuroleptic effects to combat stress. | [2] |

| Acepromazine | 0.1 - 0.4 | Intravenous (IV) or Intramuscular (IM) | Recommended for premedication to improve the quality of sedation. May cause hypotension and hypothermia. | [3] |

| Acepromazine | 0.11 - 1.1 | Intravenous (IV), Intramuscular (IM), Subcutaneous (SC) | Commonly used for tranquilization. |

Experimental Protocols

This section outlines a detailed methodology for the intravenous administration of this compound in a research setting.

1. Animal Preparation:

-

Animal Selection: Healthy pigs, appropriately acclimatized to the facility, should be used. The weight of each pig must be accurately determined to ensure correct dosage calculation.

-

Fasting: It is recommended to withhold food for 6-12 hours prior to administration to reduce the risk of regurgitation and aspiration, although water should be available until just before the procedure.

-

Vascular Access: Gaining intravenous access in pigs can be challenging due to their thick skin and subcutaneous fat. The auricular (ear) veins are the most common and accessible sites for intravenous catheterization or injection. The use of a topical local anesthetic cream (e.g., EMLA cream) can help to numb the area and reduce discomfort during catheter placement. The cephalic or lateral saphenous veins are alternative sites. For long-term infusions, surgical cut-down for catheter placement in a larger vein such as the jugular may be necessary.

2. Drug Preparation:

-

Formulation: this compound is typically available as a 1% aqueous solution of its hydrochloride or phosphate salt.

-

Dilution: Depending on the concentration of the stock solution and the size of the pig, dilution with sterile saline or dextrose solution may be necessary to achieve the desired volume for accurate and controlled administration.

3. Administration:

-

Dosage Calculation: Calculate the precise dose based on the pig's body weight and the desired level of sedation.

-

Rate of Administration: Administer the calculated dose slowly over a period of 1-2 minutes. Rapid intravenous injection can increase the risk of adverse cardiovascular effects, such as hypotension.

-

Monitoring During Administration: Continuously monitor the animal's heart rate, respiratory rate, and depth of sedation during and immediately after administration.

4. Post-Administration Monitoring:

-

Physiological Parameters: Monitor vital signs, including heart rate, respiratory rate, and body temperature, at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes) until the animal has fully recovered. This compound can cause hypothermia, so providing a heat source may be necessary.

-

Behavioral Observation: Observe the pig for the level of sedation, ataxia, and any adverse reactions. The onset of action is typically rapid following intravenous administration.

-

Recovery: Place the animal in a quiet, comfortable, and well-bedded pen to recover. Ensure easy access to food and water once the animal is fully ambulatory and the risk of aspiration has passed. The duration of action can be prolonged, and the animal should be monitored until it has returned to its normal state.

Mandatory Visualizations

Caption: Experimental workflow for intravenous this compound administration in pigs.

References

Application Notes and Protocols for Testing Propionylpromazine Cytotoxicity in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylpromazine is a phenothiazine derivative primarily used in veterinary medicine as a neuroleptic and tranquilizer. As with other phenothiazines, understanding its cytotoxic potential is crucial for comprehensive safety and toxicological profiling. Phenothiazines have been shown to exert cytotoxic effects on various cell types, often through the induction of apoptosis, disruption of cellular signaling pathways, and generation of oxidative stress.[1][2][3] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in a relevant in vitro cell culture model. The human neuroblastoma cell line, SH-SY5Y, is recommended due to its neuronal phenotype, which is pertinent to the neuroleptic nature of the drug.[4][5]

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of Phenothiazine Derivatives in Various Cell Lines

| Phenothiazine Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |

| Chlorpromazine | U-87MG | Human Glioblastoma | ~30 | |

| Chlorpromazine | V79 | Chinese Hamster Lung Fibroblast | ~10 µg/ml | |

| Fluphenazine | MDA-MB-231 | Human Breast Cancer | 7.04 - 23.33 | |

| Thioridazine | Hep3B | Human Liver Cancer | >10 | |

| Trifluoperazine | Hep3B | Human Liver Cancer | ~5 | |

| Prochlorperazine | Hep3B | Human Liver Cancer | ~5 |

Note: The presented IC50 values are for illustrative purposes to guide initial experimental design. Actual values for this compound may vary.

Experimental Protocols

Cell Culture and Maintenance

1.1. Cell Line:

-

Human neuroblastoma cell line SH-SY5Y. This cell line is of human origin and is a widely recognized model in neurobiology and for assessing the neurotoxicity of compounds.

1.2. Culture Medium:

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

1.3. Culture Conditions:

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells every 3-4 days or when they reach 80-90% confluency.

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

2.1. Materials:

-

SH-SY5Y cells

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO, at a stock concentration of 10-100 mM)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader

2.2. Protocol:

-

Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. Based on data from related phenothiazines, an initial concentration range of 1 µM to 100 µM is recommended. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Workflow for the MTT cytotoxicity assay.

Assessment of Membrane Integrity (LDH Assay)

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.

3.1. Materials:

-

SH-SY5Y cells

-

Complete culture medium

-

This compound

-

96-well cell culture plates

-

Commercially available LDH cytotoxicity assay kit

3.2. Protocol:

-

Follow steps 1-4 of the MTT assay protocol.

-

After the desired incubation period (e.g., 24, 48, or 72 hours), collect the cell culture supernatant from each well.

-

Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.

-

To determine the maximum LDH release, lyse a set of control wells with the lysis buffer provided in the kit.

-

Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release.

Workflow for the LDH cytotoxicity assay.

Detection of Apoptosis (Caspase-3 Activity Assay)

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

4.1. Materials:

-

SH-SY5Y cells

-

Complete culture medium

-

This compound

-

6-well or 12-well cell culture plates

-

Commercially available Caspase-3 colorimetric or fluorometric assay kit

-

Cell lysis buffer

-

Microplate reader

4.2. Protocol:

-

Seed SH-SY5Y cells in appropriate culture plates and treat with this compound at concentrations determined from the viability assays.

-

After the desired incubation period, harvest the cells and prepare cell lysates according to the assay kit manufacturer's protocol.

-

Determine the protein concentration of each lysate.

-

Incubate the cell lysates with the caspase-3 substrate provided in the kit.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the caspase-3 activity relative to the vehicle-treated control.

Workflow for Caspase-3 activity assay.

Potential Signaling Pathways Involved in this compound Cytotoxicity

Based on studies of related phenothiazine compounds, the cytotoxic effects of this compound may be mediated through several signaling pathways.

Induction of Apoptosis via Mitochondrial Pathway

Phenothiazines can induce apoptosis by disrupting mitochondrial function. This can lead to the release of cytochrome c, which in turn activates the caspase cascade, culminating in the activation of executioner caspases like caspase-3.

Proposed mitochondrial apoptosis pathway.

Inhibition of the PI3K/Akt/mTOR Survival Pathway

Several phenothiazines have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis or autophagy.

References

- 1. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic potential of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propionic acid induces mitochondrial dysfunction and affects gene expression for mitochondria biogenesis and neuronal differentiation in SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Propionylpromazine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylpromazine is a phenothiazine neuroleptic agent utilized in veterinary medicine to manage stress in animals. Understanding its metabolic fate and developing robust analytical methods for its detection and quantification, along with its metabolites, are crucial for pharmacokinetic studies, residue analysis in food-producing animals, and forensic investigations. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites.

Analytical Standards

The accurate quantification of this compound and its metabolites relies on the availability of high-purity analytical standards.

This compound: Certified reference materials (CRMs) for this compound hydrochloride and its deuterated internal standard (this compound-d6 HCl) are commercially available from various suppliers, ensuring traceable and accurate quantification.

Metabolites: The primary metabolites of this compound identified in horses include:

-

2-(1-hydroxypropyl)promazine

-

2-(1-propenyl)promazine

-

7-hydroxythis compound

The commercial availability of certified reference materials for these metabolites is limited. However, some chemical synthesis companies offer custom synthesis of these compounds. Researchers may need to synthesize and characterize these standards in-house. A general synthetic approach for similar phenothiazine derivatives has been described, which can be adapted for the synthesis of these metabolites[4].

Table 1: Summary of Analytical Standards

| Compound | Commercial Availability | Notes |

| This compound HCl | Readily available as a certified reference material[5] | Store at 2-8°C, protected from light. |

| This compound-d6 HCl | Available from specialty chemical suppliers. | Used as an internal standard for mass spectrometry-based methods. |

| 2-(1-hydroxypropyl)promazine | Limited, may require custom synthesis | |

| 2-(1-propenyl)promazine | Limited, may require custom synthesis. | |

| 7-hydroxythis compound | Limited, may require custom synthesis. | |

| 2-(1-hydroxypropyl) promazine sulfoxide | Limited, may require custom synthesis | A major metabolite identified in horse urine. |

Metabolic Pathway of this compound

This compound undergoes several biotransformation reactions in the body, primarily in the liver. The main metabolic pathways include hydroxylation, sulfoxidation, and modification of the propionyl side chain.

References

- 1. madbarn.com [madbarn.com]

- 2. Analysis of this compound and its metabolites in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and pharmacokinetic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Hydrochloride | LGC Standards [lgcstandards.com]

- 5. This compound Hydrochloride | LGC Standards [lgcstandards.com]

Application Notes and Protocols for Propionylpromazine Administration in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of propionylpromazine, a phenothiazine derivative, in rodent behavioral research. The protocols and data presented are intended to assist in the design and execution of experiments aimed at evaluating the behavioral effects of this compound.

Introduction to this compound

This compound is a neuroleptic agent that functions as an antagonist at multiple receptor sites. Its primary mechanism of action involves the blockade of dopamine D1, D2, and D4 receptors, serotonin 5-HT2A and 5-HT2C receptors, histamine H1 receptors, muscarinic M1-M5 receptors, and alpha-1 adrenergic receptors[1]. This diverse receptor binding profile contributes to its sedative, antiemetic, and antipsychotic properties[1][2]. In veterinary medicine, it is commonly used as a tranquilizer[3]. Understanding its effects on rodent behavior is crucial for preclinical assessment of its therapeutic potential and off-target effects.

Key Signaling Pathways

The behavioral effects of this compound are mediated through its interaction with various neurotransmitter systems. The two primary pathways influenced by its antagonist activity are the dopamine and serotonin signaling cascades.

Experimental Protocols and Data Presentation

The following sections detail protocols for common rodent behavioral assays relevant to the pharmacological profile of this compound. Due to a lack of specific published data for this compound in these standardized tests, representative data from studies on phenothiazines with similar mechanisms of action (e.g., chlorpromazine) are provided for illustrative purposes.

Open Field Test

The open field test is utilized to assess general locomotor activity and anxiety-like behavior in rodents.

Experimental Workflow:

Detailed Protocol:

-

Apparatus: A square or circular arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is often divided into a central and a peripheral zone by the tracking software.

-

Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test begins.

-

Drug Administration: Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. The pre-treatment time will depend on the pharmacokinetic profile of the drug, but a 30-minute interval is common for many neuroleptics.

-

Procedure: Gently place the animal in the center of the open field arena.

-

Data Collection: Record the animal's activity for a set duration (typically 5-15 minutes) using an automated video-tracking system.

-

Parameters Measured:

-

Locomotor Activity: Total distance traveled, average velocity.

-

Anxiety-Like Behavior: Time spent in the center zone, number of entries into the center zone, frequency and duration of rearing.

-

-

Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

Representative Quantitative Data (based on phenothiazine effects):

| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (m) | Time in Center (s) | Rearing Frequency |

| Vehicle | - | 15.2 ± 1.8 | 25.4 ± 3.1 | 18.5 ± 2.2 |